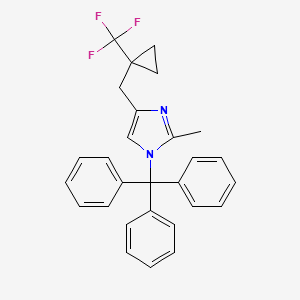

2-Methyl-4-((1-(trifluoromethyl)cyclopropyl)methyl)-1-trityl-1H-imidazole

Description

2-Methyl-4-((1-(trifluoromethyl)cyclopropyl)methyl)-1-trityl-1H-imidazole is a structurally complex imidazole derivative. Its core imidazole ring is substituted at three positions:

- Position 2: A methyl group, a simple alkyl substituent.

- Position 4: A (1-(trifluoromethyl)cyclopropyl)methyl group, combining a cyclopropane ring (known for metabolic stability) with a trifluoromethyl moiety (electron-withdrawing and lipophilic).

Properties

IUPAC Name |

2-methyl-4-[[1-(trifluoromethyl)cyclopropyl]methyl]-1-tritylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25F3N2/c1-21-32-25(19-26(17-18-26)28(29,30)31)20-33(21)27(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-16,20H,17-19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJYRPLNYDFZCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CC5(CC5)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-((1-(trifluoromethyl)cyclopropyl)methyl)-1-trityl-1H-imidazole typically involves multiple steps, starting with the preparation of the trifluoromethylcyclopropyl intermediate. This intermediate can be synthesized through radical trifluoromethylation of cyclopropyl precursors .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the radical trifluoromethylation step and automated systems for the subsequent coupling reactions to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-((1-(trifluoromethyl)cyclopropyl)methyl)-1-trityl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the trifluoromethyl group or other parts of the molecule.

Substitution: The compound can participate in substitution reactions, particularly at the imidazole ring and the trifluoromethylcyclopropyl moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

2-Methyl-4-((1-(trifluoromethyl)cyclopropyl)methyl)-1-trityl-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-((1-(trifluoromethyl)cyclopropyl)methyl)-1-trityl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the imidazole ring play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Heterocyclic Core and Substituent Diversity

The compound belongs to the imidazole class, distinguishing it from pyrrole-based analogs (e.g., compounds 254 , 255 , and 261 in ). For example:

- Compound 254: A pyrrole derivative with a 3-(trifluoromethyl)phenyl-cyclopropyl group.

- Compound 255 : Features a pyridine-linked difluoromethyl group, highlighting how fluorinated substituents are prioritized in drug design for enhanced metabolic stability .

Imidazole Derivatives with Bulky Aromatic Groups

and describe imidazoles with bulky aromatic substituents, though none match the target compound’s trifluoromethyl-cyclopropyl or trityl groups:

- Compound 1 (): A naphthalene-substituted imidazole synthesized via condensation. Its UV-Vis and FT-IR data emphasize the role of extended aromatic systems in π-π stacking interactions, contrasting with the target compound’s aliphatic cyclopropane .

- Compound 13 (): A biphenyl-phenylmethyl-substituted imidazole with a benzotrifluoride group (C29H21F3N2, MW 454.49). Its elemental analysis (C 76.89%, H 4.69%, N 5.84%) reflects high carbon content due to aromaticity, whereas the target compound’s cyclopropane and trityl groups would reduce carbon percentage slightly (estimated C ~78%, H ~5%, N ~6%) .

Structural and Electronic Comparisons

Functional Implications

- Trifluoromethyl-Cyclopropyl : This group combines the metabolic resilience of cyclopropane with the electronegativity of CF3, contrasting with ’s CF3-phenyl-cyclopropyl (less strain) and ’s benzotrifluoride (more aromatic character) .

Research Findings and Data Gaps

- Key Similarities : Fluorinated substituents and bulky groups are common in all compared compounds, aligning with trends in drug design for improved pharmacokinetics.

- Unanswered Questions : Biological activity, solubility, and synthetic yields for the target compound remain undocumented, necessitating further study.

Biological Activity

2-Methyl-4-((1-(trifluoromethyl)cyclopropyl)methyl)-1-trityl-1H-imidazole (CAS Number: 1021736-30-0) is a synthesized compound belonging to the imidazole family, characterized by its unique trifluoromethyl and cyclopropyl substituents. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

The biological activity of imidazole derivatives is well-documented, with many exhibiting significant antimicrobial and anticancer properties. The specific compound under consideration has shown promise in various studies.

Antimicrobial Activity

Research indicates that imidazole derivatives can effectively inhibit bacterial growth. A study highlighted that certain imidazole analogues demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) due to structural features such as electron-withdrawing groups and aryl rings . The presence of the trifluoromethyl group in this compound may enhance its interaction with microbial targets.

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Methylimidazole | MRSA | 32 µg/mL |

| 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole | MRSA | 16 µg/mL |

| This compound | TBD | TBD |

Case Studies

Recent studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

- Study on Structural Modifications : A study investigated various structural modifications in imidazole derivatives and their impact on biological activity. It was found that introducing trifluoromethyl groups significantly improved the antimicrobial properties of these compounds, suggesting a similar enhancement for the target compound .

- Biofield Treatment Effects : Another research examined the effects of biofield energy on imidazole derivatives, including 2-methylimidazole. The findings suggested that biofield treatment could alter the structural and thermal properties of these compounds, potentially enhancing their reactivity and biological activity .

The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the imidazole ring plays a crucial role in interacting with biological targets, such as enzymes or receptors involved in microbial resistance pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.